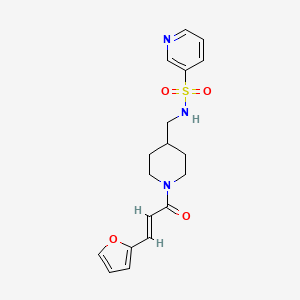

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Descripción general

Descripción

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a piperidine ring, and a pyridine sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multiple steps:

Formation of the Furan-2-yl Acryloyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with an appropriate acrylating agent under basic conditions to form the furan-2-yl acryloyl intermediate.

Piperidine Derivative Formation: The intermediate is then reacted with piperidine, often in the presence of a catalyst, to form the piperidin-4-yl derivative.

Sulfonamide Formation: The final step involves the reaction of the piperidin-4-yl derivative with pyridine-3-sulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially leading to the formation of furan-2,5-dione derivatives.

Reduction: The acrylate moiety can be reduced to form the corresponding saturated derivative.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Saturated piperidine derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a unique structure that includes a furan ring, a piperidine moiety, and a pyridine sulfonamide group. Its molecular formula is with a molecular weight of approximately 398.5 g/mol. The synthesis typically involves multi-step organic reactions that require careful optimization of conditions to achieve high yields and purity.

Synthesis Overview

The synthesis process generally includes:

- Formation of the furan-acryloyl group.

- Attachment of the piperidine moiety.

- Introduction of the pyridine sulfonamide group.

Each step is critical for maintaining the integrity of the compound's functional groups, which are essential for its biological activity.

Biological Activities

Research indicates that (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide exhibits various biological activities, including:

Anticancer Properties

Studies have shown that related pyridine sulfonamides possess anticancer activity. For instance, compounds derived from pyridine sulfonamides have been evaluated for their efficacy against different cancer cell lines, demonstrating significant cytotoxic effects. One study reported that certain derivatives showed average GI50 values ranging from 13.6 to 14.9 µM against leukemia and colon cancer cells .

Antimicrobial Activity

The sulfonamide group is known for its antibacterial properties. Compounds containing this moiety have been developed as potential antimicrobial agents, showing effectiveness against various bacterial strains . The presence of the furan ring may enhance these properties through unique interactions with microbial targets.

Antiviral Potential

Recent research has indicated that similar compounds can exhibit antiviral effects. For example, pyridine-based sulfonamides have shown activity against viruses such as HSV-1 and CBV4, with significant reductions in viral load observed in vitro .

Case Studies

Several studies have highlighted the potential applications of similar compounds:

Case Study 1: Anticancer Activity

A series of novel pyridine sulfonamides were synthesized and tested for anticancer activity at the U.S. National Cancer Institute. Results indicated promising activity against leukemia and colon cancer cell lines, suggesting that modifications to the structure could yield even more effective agents .

Case Study 2: Antimicrobial Efficacy

Research into pyridine-based sulfonamides has demonstrated their ability to inhibit bacterial growth effectively. Compounds were tested against various strains, showing potential as new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

N-(pyridin-3-ylmethyl)piperidine-4-carboxamide: Similar in structure but lacks the furan and sulfonamide groups.

(E)-N-(furan-2-ylmethyl)pyridine-3-sulfonamide: Similar but lacks the piperidine ring.

N-(piperidin-4-ylmethyl)pyridine-3-sulfonamide: Similar but lacks the furan-2-yl acryloyl group.

Uniqueness

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is unique due to its combination of a furan ring, a piperidine ring, and a pyridine sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above, making it a valuable compound for research and development in various scientific fields.

Actividad Biológica

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound characterized by its unique structural features, including a furan ring, a piperidine moiety, and a sulfonamide group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 398.5 g/mol. The presence of various functional groups suggests multiple interaction sites with biological targets, enhancing its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₅S |

| Molecular Weight | 393.5 g/mol |

| CAS Number | 1235690-67-1 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antibacterial Activity

The sulfonamide group is known for its antibacterial properties, which are primarily attributed to its ability to inhibit bacterial dihydropteroate synthase (DHPS). This enzyme is crucial for folate biosynthesis in bacteria, making it a target for sulfonamide antibiotics. Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research has indicated that compounds containing furan and piperidine moieties can exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : Binding to specific enzymes such as DHPS or other metabolic enzymes involved in nucleotide synthesis.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Reactive Oxygen Species Generation : Increased levels of ROS leading to oxidative stress within cancer cells.

Case Studies

- Study on Antibacterial Efficacy :

- Cytotoxicity Assay :

Propiedades

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-18(6-5-16-3-2-12-25-16)21-10-7-15(8-11-21)13-20-26(23,24)17-4-1-9-19-14-17/h1-6,9,12,14-15,20H,7-8,10-11,13H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOAAEAQHFYXPJ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.